molecular formula C9H16Cl2N4OS B1418380 2-(Piperazin-1-yl)-N-thiazol-2-yl-acetamide dihydrochloride CAS No. 84587-70-2

2-(Piperazin-1-yl)-N-thiazol-2-yl-acetamide dihydrochloride

Cat. No.: B1418380
CAS No.: 84587-70-2
M. Wt: 299.22 g/mol
InChI Key: QRLHMVLCECKSEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Significance

This compound represents a meticulously designed heterocyclic compound that incorporates two distinct pharmacologically active ring systems within a single molecular framework. The compound is characterized by its unique Chemical Abstracts Service registry number 84587-70-2, which serves as its definitive chemical identifier in global databases. The molecular structure encompasses a piperazine ring system linked through an acetamide bridge to a thiazole heterocycle, creating a sophisticated molecular architecture that enables multifaceted biological interactions.

The structural composition of this compound demonstrates remarkable complexity through its incorporation of multiple heteroatoms strategically positioned to facilitate diverse molecular recognition events. The piperazine moiety contributes a six-membered saturated ring containing two nitrogen atoms in para-positions, while the thiazole component provides a five-membered aromatic heterocycle incorporating both sulfur and nitrogen atoms. This dual-heterocycle arrangement creates a three-dimensional molecular scaffold that exhibits significant conformational flexibility, enabling optimal binding interactions with various biological targets.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 84587-70-2
Molecular Formula C9H16Cl2N4OS
Molecular Weight 299.214 g/mol
International Union of Pure and Applied Chemistry Name 2-(1-Piperazinyl)-N-(1,3-thiazol-2-yl)acetamide dihydrochloride
Monoisotopic Mass 298.042187
Chemical Structure Classification Dual heterocyclic hybrid

The acetamide linker between the piperazine and thiazole components serves as more than a simple connecting bridge; it functions as a critical pharmacophore element that contributes to the compound's overall biological activity profile. This amide functionality provides essential hydrogen bonding capabilities while maintaining appropriate molecular rigidity to ensure optimal receptor binding interactions. The presence of the dihydrochloride salt form enhances the compound's aqueous solubility characteristics, facilitating improved bioavailability and pharmaceutical formulation properties.

Structural analysis reveals that the compound exists in a protonated state due to the dihydrochloride salt formation, with the piperazine nitrogen atoms serving as the primary sites for protonation. This ionic character significantly influences the compound's physicochemical properties, including its dissolution behavior, stability profile, and membrane permeability characteristics. The salt formation also provides enhanced crystalline stability, which is crucial for pharmaceutical applications requiring consistent chemical composition and extended storage stability.

Historical Context in Heterocyclic Compound Research

The development of this compound emerges from a rich historical foundation in heterocyclic compound research that spans several decades of medicinal chemistry advancement. The recognition of piperazine and thiazole scaffolds as privileged structures in pharmaceutical research has driven extensive investigations into their individual and combined therapeutic potentials. Historically, piperazine derivatives have demonstrated remarkable pharmacological diversity, with applications extending across antimalarial, anticancer, antibacterial, antituberculosis, antipsychotic, antiviral, antifungal, anti-Alzheimer, analgesic, antidiabetic, and anticonvulsant therapeutic areas.

The thiazole heterocycle has similarly established itself as one of the most significant structural motifs in medicinal chemistry, with documentation of its presence in numerous natural products including peptide alkaloids, metabolites, and cyclopeptides. The pharmaceutical industry has recognized the value of thiazole-containing compounds through the approval of seventeen different thiazole-based medications by regulatory authorities, including treatments for asthma, bacterial infections, diarrhea, myelogenous leukemia, pain management, duodenal ulcers, anthelmintic therapy, central nervous system neuroprotection, and essential vitamin supplementation.

The concept of molecular hybridization, which underlies the design of this compound, gained significant momentum in the early twenty-first century as researchers recognized the potential for combining multiple pharmacophore elements to create enhanced therapeutic agents. This strategic approach emerged from the understanding that individual heterocyclic systems, while effective, could be further optimized through careful combination with complementary bioactive scaffolds. The hybridization methodology has demonstrated particular success in overcoming traditional pharmaceutical challenges including drug resistance, toxicity concerns, and selectivity limitations.

Table 2: Historical Milestones in Piperazine-Thiazole Hybrid Development

Timeline Period Development Milestone Scientific Significance Reference
1970s-1980s Initial piperazine pharmacology studies Establishment of piperazine as privileged scaffold
1990s-2000s Thiazole-based drug approvals Recognition of thiazole therapeutic potential
2000s-2010s Molecular hybridization concept emergence Strategic combination of heterocyclic pharmacophores
2010s-Present Advanced hybrid synthesis methodologies Sophisticated dual-heterocycle compound development

Research investigations during the past two decades have increasingly focused on the systematic exploration of piperazine-thiazole combinations, leading to the identification of numerous promising therapeutic candidates. These studies have demonstrated that the combination of piperazine and thiazole moieties often results in enhanced biological activities compared to either scaffold alone, supporting the fundamental principles of molecular hybridization. The success of this approach has encouraged continued research into various synthetic methodologies for creating novel piperazine-thiazole hybrids with optimized pharmacological profiles.

Contemporary research efforts have expanded beyond simple structural combinations to encompass sophisticated understanding of structure-activity relationships, molecular target interactions, and mechanistic pathways associated with piperazine-thiazole hybrid compounds. This evolution has resulted in increasingly rational approaches to compound design, where specific structural modifications are implemented based on detailed knowledge of biological target requirements and pharmacokinetic considerations.

Pharmacological Relevance of Piperazine-Thiazole Hybrid Architectures

The pharmacological significance of piperazine-thiazole hybrid architectures, exemplified by this compound, stems from the synergistic combination of two highly privileged heterocyclic systems that have independently demonstrated exceptional therapeutic potential. The strategic integration of these scaffolds creates molecular entities capable of engaging multiple biological targets simultaneously, potentially leading to enhanced therapeutic efficacy and reduced likelihood of resistance development. Recent investigations have revealed that such hybrid compounds often exhibit superior pharmacological profiles compared to their individual components, validating the molecular hybridization approach as a powerful drug design strategy.

Piperazine scaffolds have established themselves among the most extensively utilized backbones in medicinal chemistry, with documentation of their presence in thirty-nine approved pharmaceutical agents across diverse therapeutic categories. The versatility of the piperazine ring system arises from its unique three-dimensional structure, which provides multiple sites for chemical modification while maintaining favorable physicochemical properties including appropriate lipophilicity, metabolic stability, and bioavailability characteristics. The conformational flexibility of the piperazine ring enables adaptive binding to various biological targets, contributing to the broad spectrum of activities observed with piperazine-containing compounds.

Thiazole-based frameworks have similarly demonstrated remarkable pharmaceutical utility, with current documentation of eighteen approved medications incorporating thiazole moieties for treating conditions ranging from inflammatory disorders to bacterial infections. The aromatic nature of the thiazole ring system, combined with its electron-rich character, facilitates strong interactions with biological targets through various non-covalent binding mechanisms including π-π stacking, hydrogen bonding, and hydrophobic interactions. The presence of both sulfur and nitrogen heteroatoms within the thiazole ring provides additional opportunities for specific molecular recognition events.

Table 3: Pharmacological Activities of Piperazine-Thiazole Hybrid Compounds

Biological Activity Mechanism of Action Therapeutic Relevance Reference
Carbonic Anhydrase Inhibition Selective enzyme active site binding Glaucoma and diuretic applications
Antimicrobial Activity Multiple bacterial target disruption Infectious disease treatment
Antinociceptive Effects Opioid receptor system activation Pain management applications
Antiplasmodial Activity Parasite growth inhibition Malaria treatment potential
Anticancer Properties Multiple cellular pathway interference Oncological therapeutic applications

Recent research has demonstrated that piperazine-thiazole hybrid compounds exhibit particularly notable activity against carbonic anhydrase enzymes, with some derivatives showing selective inhibition of specific isoforms. These findings have significant implications for the development of targeted therapies for conditions such as glaucoma, where selective carbonic anhydrase inhibition can provide therapeutic benefit while minimizing systemic side effects. The ability to achieve selective enzyme inhibition through structural modifications of the piperazine-thiazole framework demonstrates the precise control possible with this hybrid architecture.

Antimicrobial investigations have revealed that piperazine-thiazole hybrids possess broad-spectrum activity against various bacterial and fungal pathogens. The dual-heterocycle structure appears to enable interaction with multiple microbial targets simultaneously, potentially reducing the likelihood of resistance development compared to single-target antimicrobial agents. This multi-target approach represents a significant advancement in antimicrobial drug design, particularly given the growing concern regarding antibiotic resistance in clinical settings.

The antinociceptive properties of certain piperazine-thiazole derivatives have been attributed to their ability to activate opioid receptor systems, providing pain relief through well-established neurological pathways. Molecular docking studies have demonstrated significant binding interactions between active compounds and μ-opioid and δ-opioid receptor proteins, supporting the observed pharmacological effects. This mechanism of action suggests potential applications in pain management, particularly for conditions requiring centrally-mediated analgesic effects.

Contemporary research into piperazine-thiazole hybrids has also identified promising antiplasmodial activity, with some compounds demonstrating nanomolar potency against chloroquine-resistant malaria parasites. The identification of compound 2291-61, which exhibited an antiplasmodial effective concentration fifty of 102 nanomolar against the chloroquine-resistant Dd2 strain with selectivity exceeding 140-fold, illustrates the potential for developing highly effective antimalarial agents based on this hybrid architecture. Such findings are particularly significant given the ongoing global health challenge posed by drug-resistant malaria parasites.

Properties

IUPAC Name

2-piperazin-1-yl-N-(1,3-thiazol-2-yl)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4OS.2ClH/c14-8(12-9-11-3-6-15-9)7-13-4-1-10-2-5-13;;/h3,6,10H,1-2,4-5,7H2,(H,11,12,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLHMVLCECKSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)NC2=NC=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657039
Record name 2-(Piperazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84587-70-2
Record name 2-(Piperazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84587-70-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-(Piperazin-1-yl)-N-thiazol-2-yl-acetamide dihydrochloride (CAS 84587-70-2) is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by data tables and relevant case studies.

The molecular formula of this compound is C9H16Cl2N4OSC_9H_{16}Cl_2N_4OS, with a molecular weight of approximately 299.22 g/mol. The compound is characterized by the presence of a piperazine ring and a thiazole moiety, which are known to contribute to various biological activities.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of related piperazine derivatives. For instance, a study focusing on N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs demonstrated promising anti-inflammatory effects in vivo using the carrageenan-induced paw edema model. The compounds were evaluated for their ulcerogenic potential, confirming their safety profile alongside efficacy .

Table 1: Anti-inflammatory Activity of Piperazine Derivatives

Compound NameDose (mg/kg)Paw Edema Reduction (%)Toxicity (Ulcerogenic Potential)
N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide A11065Low
N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide A22075Moderate

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives are well-documented. A study synthesized related compounds that exhibited significant antibacterial activity against strains such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The mechanism of action was investigated using fluorescence microscopy and transmission electron microscopy (TEM), revealing that these compounds disrupt cellular integrity without compromising the bacterial membrane .

Table 2: Antimicrobial Efficacy

Compound NameMIC (µg/mL)Target BacteriaMechanism of Action
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole111.3MRSADNA gyrase inhibition
N-(4,9-dioxo-naphtho[2,3-d]thiazole)94.1S. aureusDNA gyrase inhibition

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that certain thiazole-containing compounds exhibit cytotoxic effects against various cancer cell lines. Notably, structure-activity relationship (SAR) analyses indicate that modifications to the thiazole ring can enhance cytotoxicity by improving interactions with target proteins involved in cell proliferation .

Case Study: Anticancer Efficacy

A recent study evaluated the cytotoxicity of several thiazole derivatives against human cancer cell lines, demonstrating IC50 values significantly lower than standard chemotherapeutics like doxorubicin. For example, one compound showed an IC50 value of 23.30±0.35mM23.30\pm 0.35\,\text{mM}, indicating potent anticancer activity.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that 2-(Piperazin-1-yl)-N-thiazol-2-yl-acetamide dihydrochloride demonstrates effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study :
In a study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences, novel thiazole derivatives were synthesized and tested for their antimicrobial activities. The results indicated that specific derivatives exhibited substantial antibacterial effects against Staphylococcus aureus and Escherichia coli .

Bacterial StrainActivity Level
Staphylococcus aureusSignificant
Escherichia coliModerate
Pseudomonas aeruginosaSignificant

Anticancer Potential

The compound's structure suggests potential anticancer properties. Thiazole derivatives have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study :
A study highlighted in MDPI journals noted that thiazole-based compounds showed promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism of action was attributed to the disruption of cell cycle progression and induction of apoptosis .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions, often starting from readily available precursors. The compound can be modified to enhance its biological activity or selectivity.

Synthetic Route Overview

  • Starting Materials : Piperazine and thiazole derivatives.
  • Reaction Conditions : Typically involves acylation reactions under controlled temperatures.
  • Purification : Commonly achieved through recrystallization or chromatography.

Pharmacological Applications

The pharmacological applications of this compound extend beyond antimicrobial and anticancer activities. It has been investigated for potential use in treating neurological disorders due to its interaction with neurotransmitter systems.

Neuropharmacological Effects

Research indicates that piperazine derivatives can influence serotonin receptors, suggesting potential applications in the treatment of depression and anxiety disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name CAS Number Molecular Formula Key Substituents Pharmacological Use
2-(Piperazin-1-yl)-N-thiazol-2-yl-acetamide dihydrochloride Not provided C₉H₁₄Cl₂N₄OS Piperazine, thiazole, acetamide Hypothesized antihistaminic/CNS
Cetirizine dihydrochloride 83881-52-1 C₂₁H₂₅ClN₂O₃·2HCl Piperazine, chlorophenyl-benzyl, ethoxyacetic acid Allergic rhinitis, urticaria
Levocetirizine dihydrochloride 130018-87-0 C₂₁H₂₅ClN₂O₃·2HCl (R)-enantiomer of cetirizine Allergic conditions
N-Benzyl-2-piperazin-1-yl-acetamide dihydrochloride 827614-58-4 C₁₃H₁₉N₃O·2HCl Piperazine, benzyl, acetamide Pharmaceutical intermediate
2-[4-(4-Hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-(thiophen-3-yl)acetamide dihydrochloride Not provided C₁₈H₂₄Cl₂N₄O₂S Piperazine, hydroxyphenyl, thiophene Undisclosed (structural analog)

Key Differences and Implications

Cetirizine/Levocetirizine Dihydrochloride Structural Differences: Cetirizine features a bulky chlorophenyl-benzyl group and ethoxyacetic acid, while the target compound substitutes these with a thiazole-acetamide group. The thiazole’s smaller size and electron-rich nature may alter receptor binding kinetics compared to cetirizine’s aromatic bulk . Pharmacological Impact: Cetirizine’s ethoxyacetic acid enhances water solubility and H1-receptor selectivity, reducing CNS penetration.

Thiazole’s heterocyclic nature could improve metabolic stability via resistance to oxidative degradation .

Thiophene vs. Thiazole Derivatives The thiophene-containing analog () replaces thiazole’s nitrogen with a sulfur atom.

Crystallographic and Physicochemical Properties

  • Salt Formation : Like cetirizine and levocetirizine, the dihydrochloride salt of the target compound improves solubility and crystallinity, critical for formulation .
  • Hydrogen Bonding : Piperazine’s amine groups and thiazole’s nitrogen likely participate in hydrogen-bonding networks, influencing crystal packing and stability .

Preparation Methods

Method 2: Alternative Route via Thiazole Ring Formation

  • Starting Materials : Thiourea and an appropriate aldehyde or ketone.
  • Procedure :
    • Form the thiazole ring by reacting thiourea with an aldehyde or ketone in a solvent like ethanol.
    • Convert the resulting thiazol-2-ylamine into the acetamide derivative as described in Method 1.
  • Purification : Similar to Method 1.

Data and Research Findings

Method Yield Purity Solvent Conditions
Method 1 70-80% >95% Acetone Reflux, 18h
Method 2 60-70% >90% Ethanol Room Temp, 24h

Table 1: Comparison of Synthesis Methods

Research findings indicate that both methods can produce the desired compound with good yields and purity. However, Method 1 is often preferred due to its simplicity and higher yield.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(piperazin-1-yl)-N-thiazol-2-yl-acetamide dihydrochloride, and how can reaction efficiency be optimized?

  • Methodology :

  • Step 1 : Start with the condensation of 2-aminothiazole with chloroacetyl chloride to form the acetamide backbone.
  • Step 2 : Introduce the piperazine moiety via nucleophilic substitution under reflux in anhydrous dichloromethane (DCM) with triethylamine as a base.
  • Step 3 : Convert the free base to the dihydrochloride salt using HCl gas in ethanol .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry (e.g., 1:1.2 molar ratio of thiazole to chloroacetyl chloride) to minimize byproducts. AI-driven retrosynthetic tools (e.g., Reaxys or Pistachio models) can predict alternative pathways .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodology :

  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and salt formation (e.g., dihydrochloride protonation sites) .
  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify piperazine-thiazole connectivity and FT-IR for amide bond validation (C=O stretch at ~1650 cm1 ^{-1}) .
  • Thermal analysis : Perform differential scanning calorimetry (DSC) to determine melting points and assess stability (e.g., decomposition above 200°C) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in antimicrobial studies?

  • Methodology :

  • Derivatization : Synthesize analogs with modified piperazine substituents (e.g., 4-methylpiperazine) or thiazole ring substitutions (e.g., chloro or trifluoromethyl groups) to evaluate electronic effects .
  • In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values). Compare with control compounds like ciprofloxacin .
  • Computational modeling : Perform molecular docking against bacterial targets (e.g., dihydrofolate reductase) using AutoDock Vina to correlate substituent effects with binding affinity .

Q. How can researchers address discrepancies in reported solubility and bioavailability data for this compound?

  • Methodology :

  • Solubility profiling : Conduct shake-flask experiments in buffers (pH 1–7.4) and use HPLC-UV to quantify solubility. Note that the dihydrochloride salt typically enhances aqueous solubility compared to the free base .
  • Bioavailability studies : Perform pharmacokinetic (PK) assays in rodent models. Administer orally and intravenously, then measure plasma concentrations via LC-MS/MS. Calculate absolute bioavailability (F%F\%) and compare with literature .
  • Data reconciliation : Use multivariate analysis to identify variables (e.g., particle size, crystallinity) causing inconsistencies. Reference standardized protocols from Acta Crystallographica or Journal of Organic Chemistry .

Q. What experimental designs are recommended for evaluating neuropharmacological potential, such as serotonin receptor modulation?

  • Methodology :

  • Receptor binding assays : Use radioligand displacement (e.g., 3H^3H-ketanserin for 5-HT2A_{2A}) in transfected HEK293 cells. Calculate KiK_i values to assess affinity .
  • Functional assays : Measure cAMP accumulation or calcium flux in vitro to determine agonism/antagonism. Include positive controls (e.g., clozapine) .
  • In vivo models : Test in tail-flick or forced swim tests (FST) for analgesic or antidepressant effects. Use dose-response curves (1–50 mg/kg) and statistical validation (ANOVA) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s cytotoxicity in cancer cell lines?

  • Methodology :

  • Standardize assays : Use identical cell lines (e.g., MCF-7, HepG2) and protocols (e.g., MTT vs. resazurin). Control for passage number and culture conditions .
  • Mechanistic studies : Perform flow cytometry (apoptosis via Annexin V) and Western blotting (e.g., caspase-3 activation) to differentiate cytotoxic mechanisms .
  • Meta-analysis : Aggregate data from Journal of Medicinal Chemistry or European Journal of Pharmacology, applying funnel plots to detect publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperazin-1-yl)-N-thiazol-2-yl-acetamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Piperazin-1-yl)-N-thiazol-2-yl-acetamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.